molecular formula C26H24N6O B10925602 3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925602
M. Wt: 436.5 g/mol
InChI Key: PWKWUGQRBDZXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing an indole nucleus.
  • Indole derivatives have diverse biological activities and are found in many synthetic drug molecules. They exhibit antiviral, anti-inflammatory, anticancer, antioxidant, and other properties .
  • Physically, indole derivatives are crystalline and colorless, with specific odors. The indole nucleus is also present in important natural compounds like tryptophan and indole-3-acetic acid (a plant hormone).
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound. indole derivatives are often synthesized via various methods, including Fischer indole synthesis, Bischler–Napieralski reaction, and cyclization reactions.
    • Industrial production methods would likely involve scalable processes, but without specific data, I can’t provide precise details.
  • Chemical Reactions Analysis

    • Indole derivatives can undergo various reactions due to their aromatic nature. Common reactions include electrophilic substitution at the indole ring, such as halogenation, nitration, and Friedel–Crafts acylation.
    • At the benzylic position (where the methylbenzyl group is attached), reactions may involve oxidation, reduction, or substitution. the aromatic stabilization of the indole ring differs from the benzylic position .
    • Major products depend on the specific reaction conditions and reagents used.
  • Scientific Research Applications

      Chemistry: Indole derivatives serve as building blocks for drug discovery. Researchers explore their potential as enzyme inhibitors, ligands, and catalysts.

      Biology: These compounds can modulate biological processes. For instance, they may affect cell signaling pathways or interact with receptors.

      Medicine: Some indole derivatives exhibit antiviral, anticancer, or anti-inflammatory properties.

      Industry: Indole derivatives find applications in agrochemicals, dyes, and materials.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available. it likely interacts with specific molecular targets or pathways to exert its effects.
  • Comparison with Similar Compounds

    • While I don’t have data on this exact compound, I can mention related indole derivatives:

        Indomethacin: An anti-inflammatory drug.

        Tryptophan: An essential amino acid and precursor for serotonin synthesis.

        Lysergic acid diethylamide (LSD): Contains the indole nucleus and has hallucinogenic effects.

    Properties

    Molecular Formula

    C26H24N6O

    Molecular Weight

    436.5 g/mol

    IUPAC Name

    3,6-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

    InChI

    InChI=1S/C26H24N6O/c1-17-9-11-20(12-10-17)15-31-16-21(14-27-31)29-26(33)23-13-18(2)28-25-24(23)19(3)30-32(25)22-7-5-4-6-8-22/h4-14,16H,15H2,1-3H3,(H,29,33)

    InChI Key

    PWKWUGQRBDZXKY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C5=CC=CC=C5)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.